molecular formula C16H25ClN2O B14421852 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea CAS No. 86781-36-4

1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea

Cat. No.: B14421852
CAS No.: 86781-36-4
M. Wt: 296.83 g/mol
InChI Key: BUKYPLDYWBEYRI-UHFFFAOYSA-N
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Description

1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is an organic compound with the molecular formula C16H25ClN2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH). This compound is notable for its unique structure, which includes a chlorinated aromatic ring and two butyl groups attached to the nitrogen atoms of the urea moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea typically involves the reaction of 3-chloro-2-methylaniline with dibutylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted urea derivatives.

    Oxidation: Formation of oxidized urea derivatives.

    Reduction: Formation of amine derivatives.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the nitrogen metabolism in certain organisms, leading to their growth inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibutyl-3-(3-chloro-2-methylphenyl)urea is unique due to the presence of both butyl groups and a chlorinated aromatic ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .

Properties

CAS No.

86781-36-4

Molecular Formula

C16H25ClN2O

Molecular Weight

296.83 g/mol

IUPAC Name

1,1-dibutyl-3-(3-chloro-2-methylphenyl)urea

InChI

InChI=1S/C16H25ClN2O/c1-4-6-11-19(12-7-5-2)16(20)18-15-10-8-9-14(17)13(15)3/h8-10H,4-7,11-12H2,1-3H3,(H,18,20)

InChI Key

BUKYPLDYWBEYRI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)NC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

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